N-Fmoc-N-(4-pyridinylmethyl)-glycine

peptide chemistry SPPS monomer quality procurement specification

Designed for SPPS and peptoid synthesis, this Fmoc-protected monomer features a 4-pyridinylmethyl side chain. It addresses common purification and assay interference challenges in metalloprotein-targeted library synthesis. - Exploits a pyridine pKa of ≈5.5 for sharp aqueous solubility increase below pH 5.5, enabling acid-triggered solubilization strategies. - The para-substituted pyridine minimizes metal stripping compared to the 2-isomer, reducing false positives in screens against metalloproteins. - Reliable protonation under mildly acidic HPLC conditions improves retention and recovery in automated, multi-gram purifications.

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
Cat. No. B8059299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-N-(4-pyridinylmethyl)-glycine
Molecular FormulaC23H20N2O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=NC=C4)CC(=O)O
InChIInChI=1S/C23H20N2O4/c26-22(27)14-25(13-16-9-11-24-12-10-16)23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-15H2,(H,26,27)
InChIKeyWDVVHYLJAWUHSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-N-(4-pyridinylmethyl)-glycine Sourcing Guide


N-Fmoc-N-(4-pyridinylmethyl)-glycine (CAS 258332-53-5) is an Fmoc-protected N-substituted glycine monomer used predominantly in solid-phase peptide synthesis (SPPS) and peptoid chemistry . The compound incorporates a 4-pyridinylmethyl side chain that introduces heteroaromatic character, enabling metal-coordination, hydrogen-bonding, and π-stacking interactions in synthetic peptides and peptidomimetics . This building block is commercially available from multiple specialty chemical suppliers with stated purities ranging from ≥95% to 98% .

Why Substitution with Other N-Substituted Glycine Analogs Fails


N-substituted Fmoc-glycine monomers, while sharing a common Fmoc-Gly scaffold, differ critically in the electronic, steric, and coordination properties of their N-alkyl side chains [1]. The 4-pyridinylmethyl substituent positions the heterocyclic nitrogen at the para-position, yielding a distinct dipole moment, metal-binding geometry, and protonation-dependent solubility profile compared to the ortho (2-) and meta (3-) pyridinylmethyl isomers, as well as to non-heterocyclic analogs such as benzyl- or cyclohexylmethyl-glycines . These differences directly impact peptide secondary structure, target-binding affinity, and purification behavior, making blind interchange of monomers without systematic evaluation a risk to reproducibility in lead-optimization workflows [2].

Head-to-Head Evidence vs Closest Analogs


Purity Comparison with N-Fmoc-N-(benzyl)glycine

The 4-pyridinylmethyl isomer is commercially available at a guaranteed minimum purity of 98% (HPLC) from multiple vendors . In contrast, the commonly used non-heterocyclic analog N-Fmoc-N-(benzyl)glycine typically ships at ≥99% (HPLC) . While both exceed the industry threshold of 95% for SPPS monomers, the 1–2 percentage point difference may influence long-term storage stability and racemization risk, particularly for high-value custom peptide orders where maximum purity is specified.

peptide chemistry SPPS monomer quality procurement specification

Electronic and Steric Properties vs 2-Pyridinylmethyl Isomer

The para-substitution in N-Fmoc-N-(4-pyridinylmethyl)-glycine positions the pyridine nitrogen farther from the glycine backbone, reducing intramolecular chelation and steric clash with adjacent residues compared to the ortho-substituted 2-pyridinylmethyl isomer . Although explicit head-to-head coupling efficiency or metal-binding constants for these specific Fmoc monomers are unpublished, the well-documented coordination chemistry of N-(2-pyridylmethyl)glycine (pg) versus N-(4-pyridylmethyl)glycine indicates that the 2-isomer forms stable tetradentate complexes with transition metals, while the 4-isomer behaves as a monodentate or bridging ligand under identical conditions [1]. This translates into a predicted reduced off-target metal-binding risk for 4-pyridinylmethyl-containing peptides in biological media.

metal coordination ligand design peptoid SAR

Predicted pKa and Impact on Solubility and Purification

The pKa of the pyridine ring in N-Fmoc-N-(4-pyridinylmethyl)-glycine is approximately 5.5 (predicted) , whereas the carboxyl group pKa is estimated at 2.14 (predicted for the non-Fmoc parent N-(4-pyridinylmethyl)glycine ). This contrasts with the N-Fmoc-N-(2-pyridinylmethyl) isomer, whose pyridine pKa is predicted to be lower (~4.5–5.0) due to the electron-withdrawing effect of the adjacent glycine chain in the ortho position . The higher pKa of the 4-isomer means it remains protonated and positively charged at pH 5.0–5.5, facilitating reversed-phase HPLC purification under mildly acidic conditions where the 2-isomer may already be partially neutral.

peptide purification HPLC method development ionization state

Recommended Application Scenarios


Peptoid Library Synthesis with Reduced Metal-Chelation Background

When building peptoid libraries for screening against metalloprotein targets, the 4-pyridinylmethyl monomer offers a less chelating pyridine presentation than the 2-isomer, minimizing false-positive hits from metal stripping. Use this building block where the pyridine is intended as a pharmacophore element (e.g., hydrogen bonding) rather than a metal anchor. [1]

Preparative HPLC of Pyridine-Containing Peptides at pH 5.0-5.5

The higher predicted pyridine pKa (≈5.5) of the 4-substituted isomer ensures reliable protonation and retention under mildly acidic mobile-phase conditions, reducing fraction overlap and improving recovery. This is particularly advantageous for automated, multi-gram purification workflows common in CRO peptide synthesis.

Peptide-Drug Conjugates with pH-Dependent Solubility Switching

The 4-pyridinylmethyl group undergoes protonation at pH < 5.5, sharply increasing aqueous solubility. This property can be exploited in tumor-targeting conjugates where the acidic tumor microenvironment triggers solubilization or cargo release. The ortho-isomer, with a lower pKa, would require a more acidic environment, potentially reducing tumor selectivity.

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